molecular formula C22H18FN3O3 B7693150 2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine

2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine

Cat. No.: B7693150
M. Wt: 391.4 g/mol
InChI Key: YBNUZZFJXBQJSO-UHFFFAOYSA-N
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Description

2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a fluorophenyl group, and a methoxyphenyl group attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl and methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This is followed by coupling reactions to introduce the fluorophenyl and methoxyphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst choice, play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and fluorophenyl group are key structural features that contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine
  • 2-Ethoxy-3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine
  • 2-Ethoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine

Uniqueness

The uniqueness of 2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine lies in its specific structural features, such as the presence of a fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-3-28-22-18(11-12-19(24-22)15-5-4-6-17(13-15)27-2)20-25-21(29-26-20)14-7-9-16(23)10-8-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNUZZFJXBQJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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